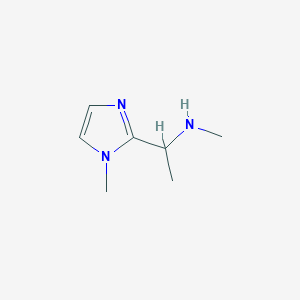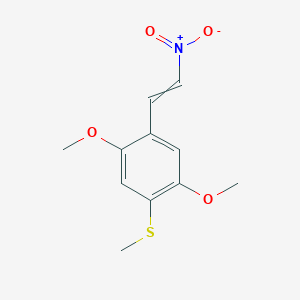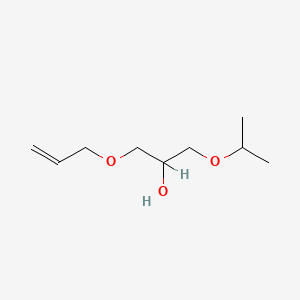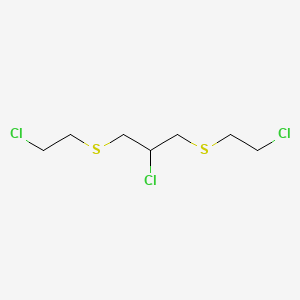
Propane, 1,3-bis(2-chloroethylthio)-2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- is an organosulfur compound with the molecular formula C₇H₁₄Cl₃S₂ It is characterized by the presence of two 2-chloroethylthio groups and one additional chlorine atom attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,3-bis(2-chloroethylthio)-2-chloro- typically involves the reaction of 1,3-dichloropropane with 2-chloroethanethiol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atoms on the propane backbone.
Reaction Conditions:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalyst/Base: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for Propane, 1,3-bis(2-chloroethylthio)-2-chloro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles, such as amines or thiols.
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler hydrocarbon structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted propane derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated hydrocarbons.
Applications De Recherche Scientifique
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propane, 1,3-bis(2-chloroethylthio)-2-chloro- involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is primarily due to the presence of the chlorine atoms, which are susceptible to nucleophilic attack. The sulfur atoms also play a role in the compound’s chemical behavior, particularly in oxidation and reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane, 1,3-dichloro-2-thio-: Similar structure but lacks the additional chlorine atom.
Propane, 1,3-bis(2-chloroethylthio)-: Similar structure but lacks the additional chlorine atom on the propane backbone.
Ethane, 1,2-bis(2-chloroethylthio)-: Shorter carbon chain but similar functional groups.
Uniqueness
Propane, 1,3-bis(2-chloroethylthio)-2-chloro- is unique due to the presence of three chlorine atoms and two 2-chloroethylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
63905-12-4 |
|---|---|
Formule moléculaire |
C7H13Cl3S2 |
Poids moléculaire |
267.7 g/mol |
Nom IUPAC |
2-chloro-1,3-bis(2-chloroethylsulfanyl)propane |
InChI |
InChI=1S/C7H13Cl3S2/c8-1-3-11-5-7(10)6-12-4-2-9/h7H,1-6H2 |
Clé InChI |
GHOGATWOCSSKCC-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)SCC(CSCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


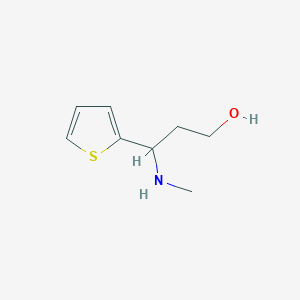

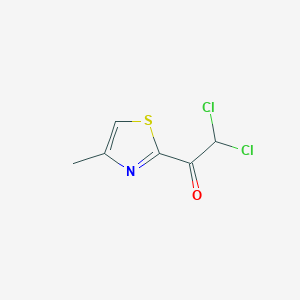
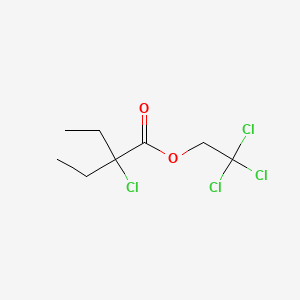
![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
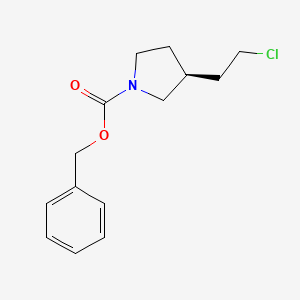
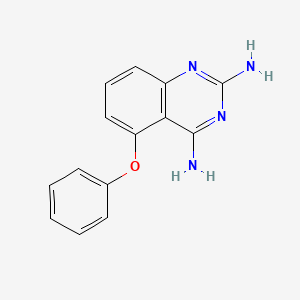
![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)

